2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide
Overview
Description
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl bromide and a suitable base.
Chlorination: The final step involves the chlorination of the acetamide group using thionyl chloride or another chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the chloro group can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dechlorinated products or hydrogenated derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the thiazole ring and the phenyl group suggests it could bind to hydrophobic pockets in proteins, while the chloro and allyl groups could participate in covalent interactions with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.
2-chloro-N-(1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide: Lacks the phenyl group, which could affect its binding affinity in biological systems.
Uniqueness
The combination of the chloro, phenyl, and allyl groups in 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)acetamide makes it a unique compound with a distinct set of chemical and biological properties. This uniqueness could be leveraged in various applications, from synthetic chemistry to drug development.
Properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-2-8-17(13(18)9-15)14-16-12(10-19-14)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQSYQOBQFKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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